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ODM-203 is a novel, orally available tyrosine kinase inhibitor that demonstrates potent and

equipotent inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular

Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR

signaling pathway and the upregulation of VEGFR are common drivers of tumor growth,

proliferation, and angiogenesis across various cancer types.[2][3] ODM-203's dual inhibitory

mechanism presents a promising strategy to overcome resistance mechanisms associated with

single-pathway targeting and to enhance anti-tumor activity.[2][4]

This guide provides a comparative analysis of ODM-203's anti-tumor effects, supported by

preclinical experimental data, and outlines the methodologies used in these validation studies.

Mechanism of Action: Dual Inhibition of Pro-Tumorigenic
Pathways
ODM-203 exerts its anti-neoplastic effects by simultaneously blocking the signaling cascades

initiated by FGFRs and VEGFRs.[1] The binding of their respective ligands (FGF and VEGF) to

these receptors triggers receptor dimerization and autophosphorylation, activating downstream

pathways such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell

proliferation, survival, migration, and angiogenesis.[5] By inhibiting the kinase activity of both

receptor families, ODM-203 effectively shuts down these critical tumor-promoting signals.[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8093364?utm_src=pdf-interest
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vegfr-fgfr-inhibitor-odm-203
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709506/
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/cancerres/article/75/15_Supplement/4133/603208/Abstract-4133-ODM-203-a-novel-selective-and
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vegfr-fgfr-inhibitor-odm-203
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-18-0204/1900091/1535-7163_mct-18-0204v1.pdf
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FGF

FGFR

VEGF

VEGFR

FRS2

 p

PI3K/Akt Pathway

 p

ODM-203

MAPK Pathway
(RAS-RAF-MEK-ERK)

Cell Proliferation Cell Survival Angiogenesis

Click to download full resolution via product page

Caption: ODM-203 dual inhibition of FGFR and VEGFR signaling pathways.

Comparative Performance Data
In Vitro Kinase and Cellular Inhibition
ODM-203 has demonstrated low nanomolar inhibitory concentrations (IC50) against a panel of

FGFR and VEGFR kinases.[7] Its potency is comparable in both biochemical assays and
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cellular models, where it effectively suppresses proliferation in FGFR-dependent cancer cell

lines and inhibits VEGF-induced endothelial tube formation.[2][8]

Table 1: In Vitro Inhibitory Activity of ODM-203 and Comparators

Target/Assay
ODM-203 IC50
(nmol/L)

Lucitanib IC50
(nmol/L)

AZD-4547 IC50
(nmol/L)

Dovitinib IC50
(nmol/L)

Kinase Assays

FGFR1 11
Data not

available
Not specified Not specified

FGFR2 16
Data not

available
Not specified Not specified

FGFR3 6
Data not

available
Not specified Not specified

FGFR4 35
Data not

available
Not specified Not specified

VEGFR1 26
Data not

available
Not applicable Not specified

VEGFR2 9
Data not

available
Not applicable Not specified

VEGFR3 5
Data not

available
Not applicable Not specified

Cellular Assays

H1581 (FGFR1-

dependent)
104

Similar to ODM-

203

Data not

available

Data not

available

SNU16 (FGFR2-

dependent)
Not specified

Similar to ODM-

203

Data not

available

Data not

available

RT4 (FGFR3-

dependent)
192

Similar to ODM-

203

Data not

available

Data not

available
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| HUVEC Tube Formation (VEGFR) | 33 | 1 | Not applicable | Not applicable |

Data sourced from multiple preclinical studies.[6][7][8]Lucitanib was noted to be more potent in

suppressing VEGFR-induced tube formation but less potent in suppressing FGFR-dependent

cell proliferation compared to ODM-203.[5][6]

In Vivo Anti-Tumor Efficacy
In animal models, orally administered ODM-203 has shown significant, dose-dependent anti-

tumor activity in various FGFR-dependent and angiogenesis-dependent xenograft models.[6][9]

Table 2: In Vivo Efficacy of ODM-203 in Xenograft Models

Xenograft
Model

Cancer Type
Key Genetic
Alteration

Dose
(mg/kg/day)

Tumor Growth
Inhibition (TGI)
(%)

RT4
Bladder
Cancer

FGFR3-
dependent

20 37%

RT4 Bladder Cancer
FGFR3-

dependent
40 92%

SNU16 Gastric Cancer
FGFR2-

dependent
30

Significant

reduction

| Renca (Orthotopic) | Kidney Cancer | Angiogenesis-dependent | 7, 20, 40 | 75% (primary TGI)

|

Data sourced from in vivo studies.[6][9][10]

Modulation of the Tumor Microenvironment
Beyond direct inhibition of tumor cell growth and angiogenesis, ODM-203 has been shown to

modulate the tumor immune microenvironment.[2][8] In a syngeneic mouse model, treatment

with ODM-203 led to a significant decrease in the expression of immune checkpoints PD-1 and

PD-L1 on CD8+ T cells and NK cells, which was correlated with increased activation of CD8+ T

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.selleckchem.com/products/odm-203.html
https://aacrjournals.org/mct/article/18/1/28/92486/ODM-203-a-Selective-Inhibitor-of-FGFR-and-VEGFR
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-18-0204/1900091/1535-7163_mct-18-0204v1.pdf
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.researchgate.net/publication/328183875_ODM-203_a_Selective_Inhibitor_of_FGFR_and_VEGFR_Shows_Strong_Antitumor_Activity_and_Induces_Antitumor_Immunity
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.researchgate.net/publication/328183875_ODM-203_a_Selective_Inhibitor_of_FGFR_and_VEGFR_Shows_Strong_Antitumor_Activity_and_Induces_Antitumor_Immunity
https://www.researchgate.net/figure/ODM-203-has-strong-in-vivo-antitumor-activity-in-an-angiogenic-model-Effect-of-ODM-203_fig4_328183875
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/mct/article/18/1/28/92486/ODM-203-a-Selective-Inhibitor-of-FGFR-and-VEGFR
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cells.[8][9] This suggests that ODM-203 may also exert its anti-tumor effects by enhancing the

host's anti-tumor immunity.

Experimental Protocols
In Vitro Kinase Assays
Recombinant human FGFR and VEGFR kinases were used in biochemical assays to

determine the IC50 values of ODM-203. The assays typically involve incubating the kinase, a

substrate (e.g., a synthetic peptide), and ATP with varying concentrations of the inhibitor. The

kinase activity is then measured by quantifying the amount of phosphorylated substrate, often

through methods like ELISA or radiometric assays.

Cell Proliferation Assay
FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well

plates and allowed to attach overnight.[7] The cells were then treated with a range of

concentrations of ODM-203 or comparator compounds for 96 hours.[7] Cell viability was

assessed using a metabolism-based assay (e.g., CellTiter-Glo®), and IC50 values were

calculated from the dose-response curves.

Endothelial Tube Formation Assay
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the

presence of VEGF to induce tube formation.[8] Various concentrations of ODM-203 were

added to assess the inhibitory effect on this process, which mimics angiogenesis. The extent of

tube formation was quantified after a set incubation period by measuring the total tube length

or the number of branch points.

In Vivo Xenograft Studies
The following workflow is representative of the in vivo studies conducted to evaluate ODM-
203's efficacy.
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Caption: General workflow for in vivo xenograft model studies.

Female athymic nude mice were subcutaneously inoculated with cells from an appropriate

cancer cell line.[6] Once tumors reached a specified volume, the mice were randomized into

treatment and vehicle control groups. ODM-203 was administered orally once daily for a period

of 21 days.[6][9] Tumor volumes and body weights were measured regularly. At the end of the

study, tumors were excised for pharmacodynamic analysis, including the assessment of target

inhibition (e.g., phosphorylation of FGFR and FRS2) via immunohistochemistry or western

blotting.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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